molecular formula C18H13F2NO3 B2651320 N-(2,4-difluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919759-99-2

N-(2,4-difluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B2651320
CAS No.: 919759-99-2
M. Wt: 329.303
InChI Key: WIOQTQZZUDCBGN-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide (CAS# 919759-99-2) is a synthetic coumarin-acetamide hybrid compound with a molecular formula of C18H13F2NO3 and a molecular weight of 329.3 g/mol . This high-purity, dry powder is intended for research applications and is not for diagnostic or therapeutic use. The compound features a 7-methyl-coumarin (7-methyl-2H-chromen-2-one) core linked via an acetamide bridge to a 2,4-difluorophenyl group . The coumarin scaffold is widely recognized in medicinal chemistry for its diverse biological properties, and its derivatives are frequently investigated as fluorescent probes and chemosensors for various ions and biological molecules due to their favorable photophysical properties, such as high fluorescence quantum yield and excellent light stability . The incorporation of the acetamide functionality and fluorinated aromatic ring is a common strategy in drug discovery to fine-tune a molecule's physicochemical properties, bioavailability, and binding affinity to biological targets . Researchers can explore this molecule as a key intermediate or building block in the synthesis of more complex structures, or as a candidate for evaluating new pharmacological activities in areas such as oncology and infectious diseases, given the reported activities of related chemical classes . This product is supplied For Research Use Only and is not approved for human or veterinary use.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO3/c1-10-2-4-13-11(8-18(23)24-16(13)6-10)7-17(22)21-15-5-3-12(19)9-14(15)20/h2-6,8-9H,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOQTQZZUDCBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline and 7-methyl-4-chromone.

    Formation of Intermediate: The 2,4-difluoroaniline is reacted with an appropriate acylating agent to form an intermediate acetamide.

Biological Activity

N-(2,4-difluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Chromenone Moiety : This is achieved through the cyclization of salicylaldehyde derivatives with acetic anhydride.
  • Introduction of the Difluorophenyl Group : This can be done via nucleophilic substitution reactions on appropriate precursors.
  • Acetylation : The hydroxyl group on the chromenone is acetylated to yield the final product.

2.1 Antioxidant Activity

Research indicates that derivatives of the coumarin structure exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown strong anti-lipid peroxidation activity, which is critical in preventing oxidative stress-related damage in cells .

Table 1: Antioxidant Activity of Coumarin Derivatives

Compound ID% Inhibition (Lipid Peroxidation)IC50 (µM)
5d77.57 ± 4.11>100
5j98.66 ± 1.57>100
5m44.32 ± 4.16n.d

2.2 Anti-inflammatory Properties

Studies have demonstrated that coumarin derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. The compound exhibited a reduction in the levels of TNF-alpha and IL-6 in vitro, suggesting its potential use in inflammatory conditions .

2.3 Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Case Study: Apoptotic Effects on Cancer Cells

In a recent study, treatment with this compound resulted in a significant decrease in cell viability (IC50 values ranging from 10 to 30 µM across different cancer types), showcasing its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Acetylcholinesterase Inhibition : The compound has been noted for its inhibitory effects on acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .
    • Molecular Docking Studies : These studies suggest that the coumarin moiety occupies critical binding sites on AChE, enhancing its selectivity compared to traditional inhibitors like donepezil .

Scientific Research Applications

Biological Activities

  • Neuroprotective Effects :
    • Compounds similar to N-(2,4-difluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide have shown promise as acetylcholinesterase inhibitors, which are vital in the treatment of Alzheimer's disease. Molecular docking studies suggest that these compounds can effectively bind to the active site of acetylcholinesterase, enhancing cognitive function by increasing acetylcholine levels in the brain .
  • Antioxidant Properties :
    • The coumarin derivatives exhibit significant antioxidant activity. They have been shown to reduce lipid peroxidation and protect against oxidative stress in cellular models, making them candidates for further development in neurodegenerative disorders .
  • Anti-Cancer Potential :
    • Recent studies indicate that similar coumarin derivatives possess cytotoxic effects against various cancer cell lines. For instance, they have demonstrated effectiveness comparable to standard chemotherapeutic agents in inhibiting cell proliferation in vitro . The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Results indicate favorable absorption characteristics and low hepatotoxicity, supporting its potential as a therapeutic agent .

Case Studies

  • Alzheimer's Disease Model :
    • In a study involving HEK-293 cells, derivatives similar to this compound were tested for their ability to inhibit acetylcholinesterase. The results indicated that these compounds could significantly enhance neuronal survival under stress conditions, suggesting their utility in Alzheimer's treatment .
  • Cancer Cell Line Evaluation :
    • Another study focused on the cytotoxic effects of coumarin derivatives on various cancer cell lines, including breast and lung cancer models. The compounds exhibited IC50 values in the micromolar range, indicating potent anti-cancer activity and warranting further investigation into their mechanisms of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Coumarin-Acetamide Derivatives

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide Structure: Features a biphenyl-propanamide group instead of difluorophenyl-acetamide. Synthesis: Prepared via Schotten-Baumann reaction between 7-amino-4-methylcoumarin and racemic flurbiprofen acyl chloride .

(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Structure: Chlorophenyl-acetamide substituent. Synthesis: Reacts 7-amino-4-methylcoumarin with (±)-2-chloro-2-phenylacetyl chloride . Activity: Exhibits superior in vitro anti-inflammatory activity (IC₅₀ = 12.5 μM) compared to ibuprofen (IC₅₀ = 25.0 μM), attributed to enhanced electron-withdrawing effects of the chloro group .

N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide Structure: Chlorophenyl group linked via an ether-acetamide bridge.

B. Non-Coumarin Acetamide Analogues

N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (Compound 51)

  • Structure : Triazole-thioacetamide hybrid with difluorophenyl substitution.
  • Activity : Designed as a cytohesin inhibitor; the triazole and sulfur groups modulate target binding .

N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide

  • Structure : Cyclohexyl and propyl groups enhance steric bulk.
  • Physicochemical Properties : Melting point 150–152°C; higher lipophilicity (logP ~3.5) compared to coumarin derivatives .

Physicochemical and Spectral Properties
  • IR/NMR Trends :

    • The target compound’s IR would show C=O stretches at ~1660–1680 cm⁻¹ (amide I) and 1700–1750 cm⁻¹ (coumarin lactone), similar to and .
    • ¹H-NMR would display aromatic protons at δ 6.5–8.0 ppm (coumarin and difluorophenyl) and methyl groups at δ 2.3–2.5 ppm .
  • Solubility : Fluorinated coumarin-acetamides generally exhibit low aqueous solubility (<10 μg/mL), necessitating formulation strategies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2,4-difluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide?

  • The compound can be synthesized via a multi-step route involving:

Coupling reactions : Acyl chloride intermediates of 7-methyl-2-oxo-2H-chromen-4-yl acetic acid are reacted with 2,4-difluoroaniline under Schotten-Baumann conditions to form the acetamide backbone.

Solvent optimization : Reactions are typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) with catalytic triethylamine to enhance nucleophilicity .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures yields high-purity product (>95%) .

Q. How is the structural integrity of this compound validated in academic research?

  • Spectroscopic techniques :

  • 1H/13C NMR : Characteristic peaks include aromatic protons (δ 6.8–8.2 ppm) for the difluorophenyl group and the coumarin backbone, along with acetamide NH (δ 10.2–10.8 ppm) .
  • FT-IR : Stretching vibrations at ~1680 cm⁻¹ (C=O, coumarin) and ~3300 cm⁻¹ (N-H) confirm functional groups .
    • Single-crystal X-ray diffraction : Used to resolve ambiguities in regiochemistry, particularly for the fluorophenyl and coumarin moieties .

Q. What preliminary structure-activity relationship (SAR) insights exist for this compound?

  • Fluorine substitution : The 2,4-difluorophenyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, as observed in pharmacokinetic studies .
  • Coumarin core : The 7-methyl-2-oxo-2H-chromen-4-yl group contributes to π-π stacking interactions in target binding, as inferred from molecular docking simulations .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve coupling efficiency in biphasic systems .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours with comparable yields (75–80%) .
  • Byproduct analysis : LC-MS identifies hydrolyzed intermediates (e.g., free coumarin acid), necessitating strict moisture control .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Assay standardization : Discrepancies in IC50 values (e.g., 2–10 μM in kinase inhibition assays) arise from variations in ATP concentrations or enzyme sources. Use recombinant enzymes with validated activity (e.g., CDK2 vs. CDK9) .
  • Solubility adjustments : DMSO stock concentrations >1% can artificially suppress activity; titrate with PEG-400 or cyclodextrins to maintain solubility without interference .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Molecular dynamics simulations : Predict binding poses in ATP-binding pockets of kinases (e.g., EGFR vs. VEGFR2) to prioritize substitutions at the acetamide linker .
  • Free-energy perturbation (FEP) : Quantifies the impact of fluorophenyl substituents (e.g., 2,4-diF vs. 3,4-diF) on binding affinity .

Q. What in vitro models are suitable for evaluating the compound’s off-target effects?

  • Panel screening : Use Eurofins’ SafetyScreen44 to assess cytotoxicity, hERG inhibition, and CYP450 interactions .
  • Proteome profiling : Chemoproteomics (e.g., thermal shift assays) identifies non-kinase targets, such as heat shock proteins .

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